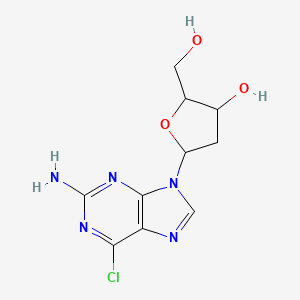

5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate purine and sugar derivatives.

Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the purine base or sugar moiety.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of cellular processes and the inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- CAS No.: 120595-72-4

- Molecular Formula : C₁₀H₁₂ClN₅O₃

- Molecular Weight : 285.69 g/mol

- Key Features: The compound is a purine nucleoside analog with a 2-amino-6-chloro substitution on the purine ring and a hydroxymethyl-oxolane (tetrahydrofuran) sugar moiety .

Structural Significance: The 2-amino-6-chloro configuration distinguishes it from other chlorinated purine analogs like cladribine (6-amino-2-chloro) and clofarabine (6-amino-2-chloro with an additional fluoro group). This substitution pattern may influence its binding affinity to enzymes such as DNA polymerases or nucleotide reductases .

Structural Analogs

The following table compares the target compound with key analogs:

Functional and Pharmacological Differences

- Cladribine vs. Target Compound: Cladribine (6-amino-2-chloro) is a clinically approved antileukemic agent that incorporates into DNA, causing chain termination. The target compound’s reversed substituents (2-amino-6-chloro) may alter its interaction with DNA repair enzymes or metabolic pathways, though specific data are lacking .

Clofarabine :

The addition of a 4-fluoro group on the oxolane ring enhances metabolic stability and bioavailability compared to cladribine. Clofarabine inhibits both ribonucleotide reductase and DNA polymerase, offering dual mechanisms of action .- Cordycepin: Lacking chlorine, cordycepin (3'-deoxyadenosine) inhibits polyadenylation and mTOR signaling. Its mechanism differs from chlorinated analogs, emphasizing the role of halogenation in antimetabolite activity .

Physicochemical Properties

- logP : Cladribine (-0.1) and clofarabine (0.0) have low hydrophobicity, suggesting moderate water solubility. The target compound’s logP is unreported but likely similar due to structural parallels .

- Sugar Modifications : Fluoro (clofarabine) or hydroxymethyl (target compound) groups impact pharmacokinetics, such as resistance to phosphorylase degradation .

Research Findings and Gaps

Key Studies

- Cladribine : Demonstrated efficacy in hairy cell leukemia via apoptosis induction and dNTP pool depletion .

- Clofarabine : Approved for pediatric acute lymphoblastic leukemia (ALL) due to superior resistance to deamination compared to cladribine .

- Target Compound: Limited data on biological activity.

Challenges and Opportunities

- Synthesis : The target compound’s stereochemistry (2R,3S,5S) requires precise synthetic routes, as seen in oxolane derivative syntheses (e.g., dehydration-cyclization methods) .

- Therapeutic Potential: The 2-amino-6-chloro configuration may offer unique enzyme inhibition profiles, warranting comparative studies with cladribine and clofarabine.

Biological Activity

5-(2-Amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as (2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, is a purine nucleoside analog with significant biological activity. Its molecular formula is C10H12ClN5O3, and it has a molecular weight of approximately 285.69 g/mol. This compound is primarily studied for its potential applications in antiviral therapies and cancer treatment.

The biological activity of this compound is largely attributed to its structural similarity to naturally occurring nucleosides. This similarity allows it to interfere with nucleic acid synthesis. The compound acts as an inhibitor of DNA polymerases, which are crucial for DNA replication and repair processes.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against certain strains of viruses. For instance, it has shown efficacy in inhibiting the replication of herpes simplex virus (HSV) and other DNA viruses. The mechanism involves the incorporation of the analog into viral DNA, leading to chain termination during replication.

Anticancer Activity

In addition to its antiviral effects, this compound has been investigated for its anticancer potential. It has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The compound induces apoptosis in cancer cells by disrupting normal cellular processes and promoting programmed cell death.

Case Studies

- Antiviral Efficacy : A study conducted on the effects of this compound on HSV showed a significant reduction in viral load in treated cells compared to controls. The compound was administered at varying concentrations, revealing a dose-dependent response.

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects on human leukemia cells (HL-60). Results indicated that the compound induced apoptosis at concentrations as low as 10 µM, with increased efficacy observed at higher doses.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN5O3 |

| Molecular Weight | 285.69 g/mol |

| LogP | 0.2838 |

| PSA (Polar Surface Area) | 119.31 Ų |

Biological Activity Summary

| Activity Type | Effectiveness | Reference Study |

|---|---|---|

| Antiviral | Effective against HSV | |

| Anticancer | Induces apoptosis | |

| DNA Polymerase Inhibition | Yes |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Viral Replication : The compound significantly inhibits viral replication by integrating into viral DNA, leading to termination of elongation.

- Cell Cycle Arrest : In cancer studies, treated cells exhibited cell cycle arrest at the G1/S checkpoint, indicating a disruption in normal cell division processes.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced cytotoxic effects, suggesting potential for combination therapies in cancer treatment.

Properties

IUPAC Name |

5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIVMUMDVEFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.